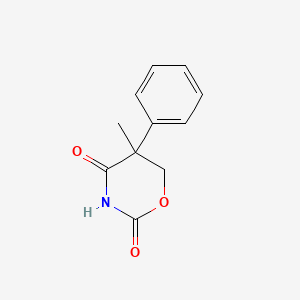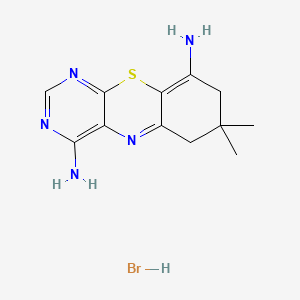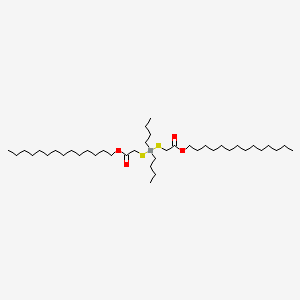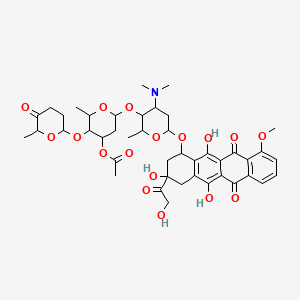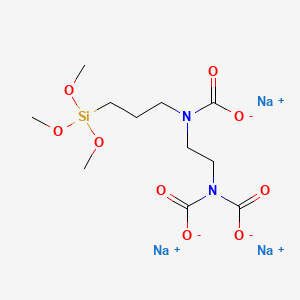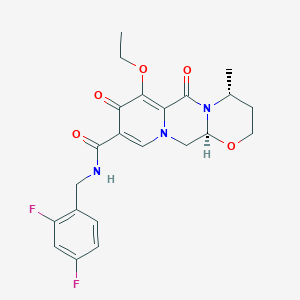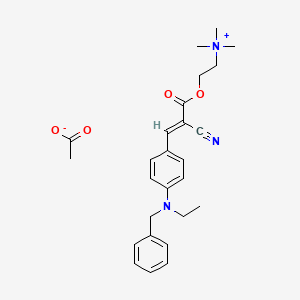
(2-((2-Cyano-3-(4-(ethylbenzylamino)phenyl)-1-oxoallyl)oxy)ethyl)trimethylammonium acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-((2-Cyano-3-(4-(ethylbenzylamino)phenyl)-1-oxoallyl)oxy)ethyl)trimethylammonium acetate is a complex organic compound with a unique structure that combines several functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((2-Cyano-3-(4-(ethylbenzylamino)phenyl)-1-oxoallyl)oxy)ethyl)trimethylammonium acetate typically involves multiple steps. One common method includes the reaction of 2-cyano-3-(4-(ethylbenzylamino)phenyl)-1-oxoallyl chloride with 2-hydroxyethyltrimethylammonium acetate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
(2-((2-Cyano-3-(4-(ethylbenzylamino)phenyl)-1-oxoallyl)oxy)ethyl)trimethylammonium acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano group or the ester linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, (2-((2-Cyano-3-(4-(ethylbenzylamino)phenyl)-1-oxoallyl)oxy)ethyl)trimethylammonium acetate is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their function and structure.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor or activator of certain biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and electronic materials.
作用机制
The mechanism of action of (2-((2-Cyano-3-(4-(ethylbenzylamino)phenyl)-1-oxoallyl)oxy)ethyl)trimethylammonium acetate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the activity of the target molecule. This interaction can lead to changes in cellular pathways, influencing processes like signal transduction, gene expression, or metabolic activity.
相似化合物的比较
Similar Compounds
- (2-Cyano-3-(4-(methylbenzylamino)phenyl)-1-oxoallyl)oxy)ethyl)trimethylammonium acetate
- (2-Cyano-3-(4-(propylbenzylamino)phenyl)-1-oxoallyl)oxy)ethyl)trimethylammonium acetate
Uniqueness
The uniqueness of (2-((2-Cyano-3-(4-(ethylbenzylamino)phenyl)-1-oxoallyl)oxy)ethyl)trimethylammonium acetate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
83950-16-7 |
|---|---|
分子式 |
C24H30N3O2.C2H3O2 C26H33N3O4 |
分子量 |
451.6 g/mol |
IUPAC 名称 |
2-[(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enoyl]oxyethyl-trimethylazanium;acetate |
InChI |
InChI=1S/C24H30N3O2.C2H4O2/c1-5-26(19-21-9-7-6-8-10-21)23-13-11-20(12-14-23)17-22(18-25)24(28)29-16-15-27(2,3)4;1-2(3)4/h6-14,17H,5,15-16,19H2,1-4H3;1H3,(H,3,4)/q+1;/p-1/b22-17+; |
InChI 键 |
PDPDWKYQXUDFIQ-GDHRODDYSA-M |
手性 SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)/C=C(\C#N)/C(=O)OCC[N+](C)(C)C.CC(=O)[O-] |
规范 SMILES |
CCN(CC1=CC=CC=C1)C2=CC=C(C=C2)C=C(C#N)C(=O)OCC[N+](C)(C)C.CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


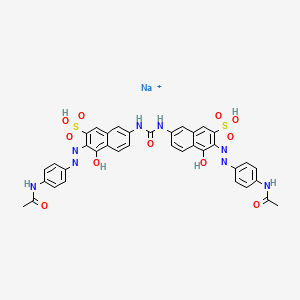
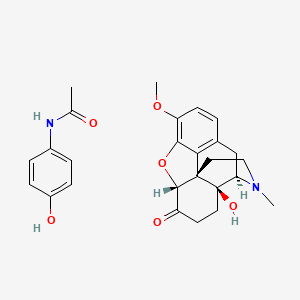
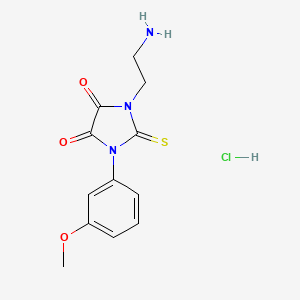
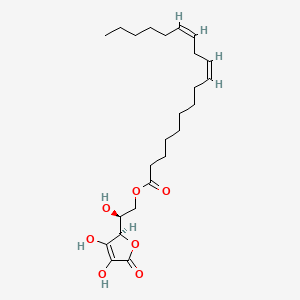
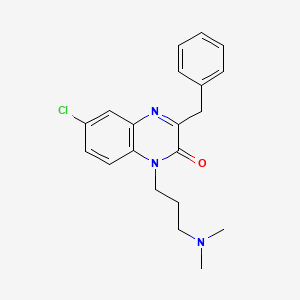
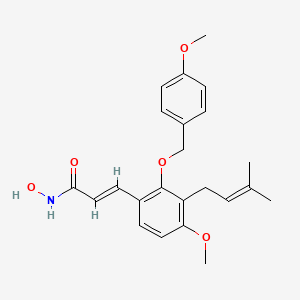
![3-[4-methoxy-3-[[4-(trifluoromethyl)phenyl]methylcarbamoyl]phenyl]-2-methylsulfanylpropanoic acid](/img/structure/B15192325.png)
